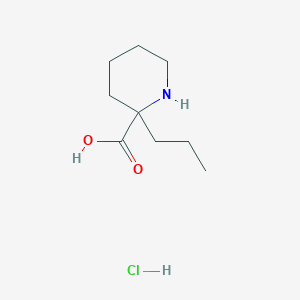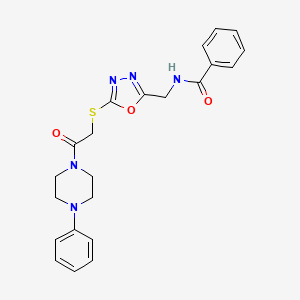
2-Propylpiperidine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Propylpiperidine-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2375274-09-0 . It has a molecular weight of 207.7 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
Piperidines, which include “2-Propylpiperidine-2-carboxylic acid;hydrochloride”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives has been widespread .Molecular Structure Analysis
The molecular formula of “2-Propylpiperidine-2-carboxylic acid;hydrochloride” is C9H18ClNO2. The Inchi Code is 1S/C9H17NO2.ClH/c1-2-5-9(8(11)12)6-3-4-7-10-9;/h10H,2-7H2,1H3,(H,11,12);1H .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“2-Propylpiperidine-2-carboxylic acid;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 207.7 .Scientific Research Applications
Material Science and Biochemistry Applications Carboxylic acid derivatives, such as 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, have been shown to be effective in material science and biochemistry. These compounds serve as excellent tools for inducing specific molecular structures like β-turns and 310/α-helices in peptides, as well as acting as rigid electron spin resonance probes and fluorescence quenchers. Their utility spans across the synthesis of peptides to the exploration of molecular dynamics and interactions, highlighting their versatility in scientific research Toniolo, Crisma, & Formaggio, 1998.
Synthesis of Pipecolic Acid Derivatives In organic chemistry, the vinylfluoro group has been utilized as an acetonyl cation equivalent for the stereoselective synthesis of pipecolic acid derivatives. These derivatives are essential in synthesizing various carboxylic acid derivatives, including those similar to "2-Propylpiperidine-2-carboxylic acid hydrochloride". This demonstrates the innovative methodologies employed in the synthesis of complex organic compounds and their potential applications in medicinal chemistry and drug design Purkayastha, Shendage, Froehlich, & Haufe, 2010.
Microbial Production of Propionic Acid The microbial fermentation process for producing propionic acid highlights the biological significance and applications of carboxylic acids in the food, cosmetic, plastics, and pharmaceutical industries. Understanding the metabolic pathways for propionate production offers insights into optimizing fermentation processes for industrial applications. This research underscores the importance of carboxylic acids, like propionic acid, in commercial and industrial contexts, potentially extending to derivatives like "2-Propylpiperidine-2-carboxylic acid hydrochloride" Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017.
C-terminal Thioester Peptides Preparation In peptide synthesis, derivatives of carboxylic acids are used to prepare C-terminal thioester peptides, crucial for protein engineering and drug development. The method involving 2-hydroxy-3-mercapto-propionic acid demonstrates the role of carboxylic acid derivatives in advancing peptide synthesis techniques. This application is vital for the development of therapeutic peptides and proteins, illustrating the broad utility of carboxylic acid derivatives in scientific research Liu & Mayer, 2013.
Amide Formation Mechanism in Aqueous Media Studying the amide formation mechanism using carboxylic acids and amines in aqueous media sheds light on bioconjugation processes essential for drug development and biomaterials research. This knowledge is crucial for understanding chemical reactions in biological systems and developing new bioconjugation strategies. It highlights the significance of carboxylic acid derivatives in chemical biology and pharmaceutical sciences Nakajima & Ikada, 1995.
Safety And Hazards
properties
IUPAC Name |
2-propylpiperidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-5-9(8(11)12)6-3-4-7-10-9;/h10H,2-7H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHVHEUDLKTPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylpiperidine-2-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2605285.png)
![5-methyl-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2605287.png)
![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2605288.png)
![8-Oxa-2-azaspiro[4.5]decan-4-ol](/img/structure/B2605289.png)
![2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine](/img/structure/B2605290.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)
![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)
![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)
![2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2605297.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2605300.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)
